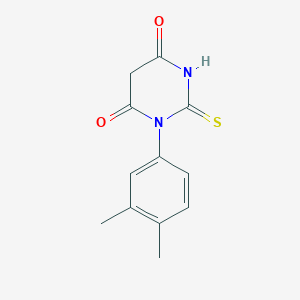

1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound belonging to the diazinane-dione family. Its core structure consists of a six-membered diazinane ring fused with two ketone groups at positions 4 and 6 and a thione group at position 2. The substituent at position 1 is a 3,4-dimethylphenyl group, which introduces steric bulk and modulates electronic properties due to the electron-donating methyl groups.

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-4-9(5-8(7)2)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |

InChI Key |

UEKLGJGTCBBZSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with a suitable diazinane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Substitution: The diazinane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diazinane ring may also interact with biological receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The 3,4-dimethylphenyl group in the target compound provides greater steric hindrance compared to simpler substituents like methyl () or phenyl (). This may influence binding affinity in biological systems .

Functional Group Additions: The morpholinyl-anilino methylidene modification in adds a tertiary amine and aromatic system, increasing molecular weight (463.55 g/mol) and likely improving interactions with polar protein targets . The propyl chain in introduces hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Molecular Weight and Drug-Likeness : The target compound (248.30 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability compared to higher-weight analogs like (463.55 g/mol) .

- Thermodynamic Stability : Thione groups (C=S) in these compounds may confer greater stability compared to ketones (C=O), as seen in and .

Biological Activity

1-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3,4-dimethylphenylamine with diazinane precursors under controlled conditions. The process often requires catalysts and inert atmospheres to minimize side reactions. Purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

Antimicrobial Properties

Recent studies indicate that compounds similar to 1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess anticancer properties. Notably, compounds related to this structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, certain derivatives exhibited nanomolar activity against human cancer cell lines such as CEM and MDA-MBA-435 .

Table 1: In Vitro Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | CEM | 1 | Tubulin polymerization inhibition |

| Compound B | MDA-MBA-435 | 5 | Induction of apoptosis |

| Compound C | K562 | 10 | Cell cycle arrest at G2/M phase |

The biological activity of 1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular processes or act on receptors that modulate signaling pathways. For instance, inhibition of the 11β-hydroxysteroid dehydrogenase enzymes has been linked to potential anticancer effects by altering cortisol metabolism and influencing cell proliferation .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Inhibition of Tumor Growth : A study demonstrated that a derivative significantly inhibited tumor growth in a colon nude mouse xenograft model while being safer than traditional chemotherapeutics .

- Sedative Effects : Compounds structurally related to 1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibited sedative effects in animal models at specific dosages, indicating potential applications in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.